2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid
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Overview
Description
2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is a complex organic compound with a unique structure that includes a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the propionic acid side chain. Key steps include:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the 3,4-dimethylphenyl and methyl groups through electrophilic aromatic substitution reactions.
Side Chain Addition: The propionic acid side chain is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the propionic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and alkyl halides for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
- Dichloroaniline
- Benzene, toluene, ethylbenzene, and xylene
Uniqueness
Compared to these similar compounds, 2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid stands out due to its unique thienopyrimidine core and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-9-5-6-13(7-10(9)2)14-12(4)24-16-15(14)17(21)20(8-19-16)11(3)18(22)23/h5-8,11H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZWKYNOJNGYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)C(C)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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